Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Overview
Description
“Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate” is a chemical compound that belongs to the class of 1,2,4-thiadiazoles . The 1,2,4-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A specific synthesis method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .Scientific Research Applications
Chemistry and Pharmacology
Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate and its derivatives show promise in both chemistry and pharmacology. Their importance is highlighted by significant advancements in creating new drugs based on these compounds. Studies have optimized the synthesis and explored the properties of S-alkyl derivatives of 5-R-4-phenyl-1,2,4-triazole-3-thione, containing a thiadiazole fragment. These studies also predict possible biological activities, setting the stage for further in vivo and in vitro research (Hotsulia & Fedotov, 2019).
Synthesis and Physical-Chemical Properties
The targeted synthesis of 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts has been a focus of research. This involves establishing the physical-chemical properties of these compounds and estimating their biological potential through molecular modeling. The synthesis process has been optimized, and a variety of organic and inorganic salts have been synthesized, showcasing the versatility of these compounds (Hotsulia & Fedotov, 2020).
Lithiation and Carboxylation
Research has explored the lithiation of various methyl-substituted thiadiazoles, including the lateral lithiation of compounds like 3,5-dimethyl-1,2,4-thiadiazole. This process leads to the formation of respective acetic acids after carboxylation, highlighting a method of transforming these compounds (Micetich, 1970).
Anticancer Applications
A noteworthy aspect of these compounds is their potential anticancer activities. Several studies have synthesized and evaluated novel thiadiazole derivatives, highlighting their significant anticancer potential against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017).
Antimicrobial Properties
The antimicrobial properties of thiadiazole derivatives are also under investigation. New series of these compounds have shown marked inhibition of bacterial and fungal growth, comparable to standard treatments. This suggests their potential as effective antimicrobial agents (Reddy et al., 2010).
Properties
IUPAC Name |
methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOXZCRALHFXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502723 | |
Record name | Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72246-07-2 | |
Record name | Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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